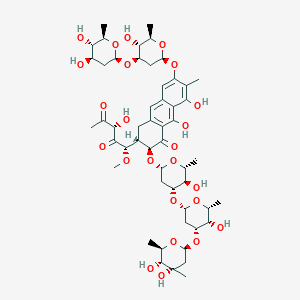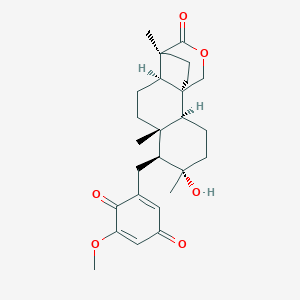
Astin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astin J is a natural product found in Aster tataricus with data available.
Scientific Research Applications
Antitumor Properties
Astin J, a peptide isolated from Aster tataricus, has been a subject of interest for its potential antitumor properties. Research indicates that this compound and related peptides, such as astin B and astin C, exhibit significant antitumor activities. These peptides have been found to induce apoptosis and autophagy in human hepatic cells, highlighting their potential in cancer treatment. Notably, astins, including this compound, are produced by the fungal endophyte Cyanodermella asteris, which lives within the medicinal plant Aster tataricus. This discovery is pivotal for sustainable biotechnological production of astins independent of the plant (Morita, Nagashima, Takeya, & Itokawa, 1995) (Schafhauser et al., 2019) (Wang et al., 2014).
Mechanism of Action in Tumor Cells
Research on this compound and its analogues provides insights into their mechanism of action against tumor cells. The unique chemical structure, including a beta, gamma-dichlorinated proline, plays a crucial role in their antineoplastic activities. Studies have revealed that these compounds induce apoptosis in tumor cells through caspase-mediated pathways, suggesting a detailed mechanism for their antitumor action (Cozzolino et al., 2005).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound and its analogues have been pivotal in understanding their potential medicinal properties. Research has focused on the conformational flexibility and biological activity of cyclic astin analogues, contributing to the development of effective antitumor agents. These studies highlight the importance of the cyclic nature and specific amino acid residues in astins' antineoplastic activity (Saviano et al., 2004).
Properties
Molecular Formula |
C25H33N5O7 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)/t16-,17-,19+,20-/m0/s1 |
InChI Key |
MSWRFBPAGLGJCX-XEYPJELSSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)N[C@@H](CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |
Canonical SMILES |
CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |
Synonyms |
(pyrrol-2-yl)carbonyl-2-aminobutyryl-seryl-beta-phenylalanyl-2-aminobutyric acid astin J pyrrole-Abu-Ser-beta-Phe-Abu |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


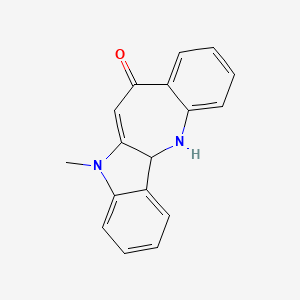
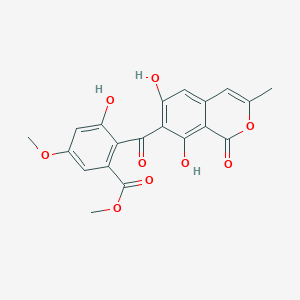
![(6aR,10aS)-4-Methoxy-7,9-dimethyl-4,6,6a,7,8,10a-hexahydro-indolo[4,3-fg]quinoline](/img/structure/B1248687.png)

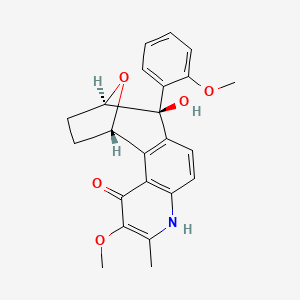

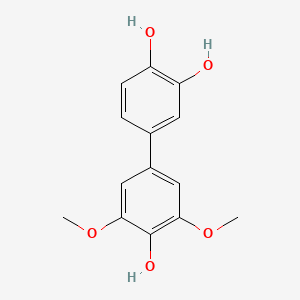
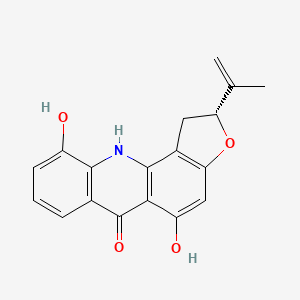
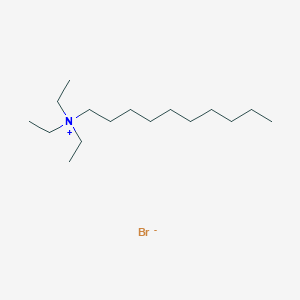
![(2S,3S)-2,3-dihydroxy-3-[(3S,5S)-2-hydroxy-2,3-dimethyl-7-oxo-1,4-oxazepan-5-yl]-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}propanamide](/img/structure/B1248702.png)
